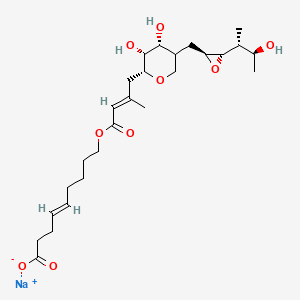

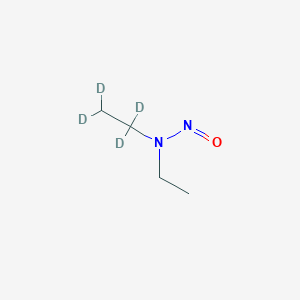

![molecular formula C13H18FN B584534 3-[(2-Fluorophenyl)methyl]azepane CAS No. 1158747-37-5](/img/structure/B584534.png)

3-[(2-Fluorophenyl)methyl]azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(2-Fluorophenyl)methyl]azepane, also known as FPM, is a synthetic organic compound used as a starting material in the synthesis of several biologically active compounds. FPM is a versatile building block that has been used in a wide variety of organic syntheses and has been studied extensively in the scientific literature.

Scientific Research Applications

Protein Kinase Inhibition

Azepane derivatives, including those related to the 3-[(2-Fluorophenyl)methyl]azepane structure, have been explored for their potential as protein kinase B (PKB) inhibitors. These compounds were developed through structure-based optimization, aiming to improve plasma stability and inhibitory activity against PKB-alpha, a key target for therapeutic intervention. The research demonstrated that modifications to the azepane derivatives could yield compounds with significant inhibitory activity and enhanced stability, underscoring their potential in drug development (Breitenlechner et al., 2004).

Fluorination of Azepanes

The process of fluorination is critical in the development of bioactive compounds, given the impact of fluorine atoms on the biological properties of molecules. Research into the diastereospecific fluorination of substituted azepanes has laid the groundwork for the preparation of fluoroazepanes, which are valuable in medicinal chemistry due to their potential bioactivity and role in drug discovery (Patel & Liu, 2013).

Ionic Liquids and Solvent Applications

Azepane and its derivatives have been utilized in the synthesis of new families of room temperature ionic liquids. These substances have applications in green chemistry, offering alternatives to traditional solvents due to their low volatility and potential for reuse. The research into azepanium ionic liquids highlights the versatility of azepane-based compounds in creating environmentally friendly chemical processes (Belhocine et al., 2011).

Pharmaceutical Development

Azepane-based motifs are prevalent in a variety of pharmaceutical compounds, demonstrating a broad spectrum of pharmacological properties. The structural diversity of azepane derivatives makes them attractive scaffolds for the discovery of new therapeutic agents. Over twenty azepane-based drugs have received FDA approval, used in treating diseases ranging from cancer and tuberculosis to Alzheimer's and microbial infections. This underscores the significance of azepane in drug discovery and its role in developing less toxic and more effective drugs (Zha et al., 2019).

Mechanism of Action

Target of Action

Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This might give us a hint about the possible interactions of this compound with its targets.

Biochemical Pathways

It’s known that azepane derivatives can be involved in a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .

Result of Action

Azepane derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c14-13-7-2-1-6-12(13)9-11-5-3-4-8-15-10-11/h1-2,6-7,11,15H,3-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXFDWZDCUXQAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747810 |

Source

|

| Record name | 3-[(2-Fluorophenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1158747-37-5 |

Source

|

| Record name | 3-[(2-Fluorophenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

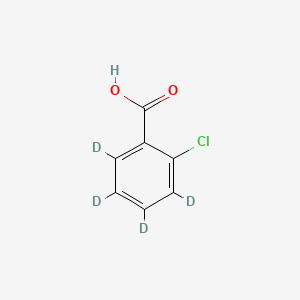

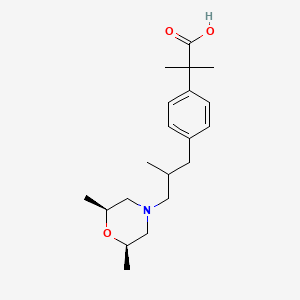

![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)

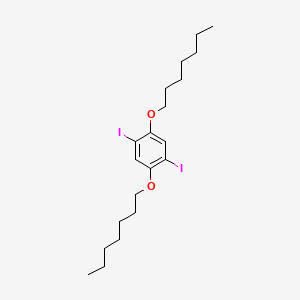

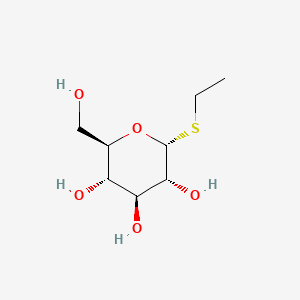

![4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity](/img/structure/B584457.png)